[D-Gln3,D-Ncy(isopropyl)7]acyline
Beschreibung
Eigenschaften
Molekularformel |
C76H100ClN15O15S |
|---|---|
Molekulargewicht |
1531.2 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-3-(4-acetamidophenyl)-1-[[(2R)-3-(4-acetamidophenyl)-1-[[(1R)-2-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-2-oxo-1-propan-2-ylsulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C76H100ClN15O15S/c1-42(2)80-34-12-11-16-58(76(107)92-35-13-17-64(92)73(105)81-44(5)66(79)98)86-74(106)75(108-43(3)4)91-71(103)62(39-50-23-30-56(31-24-50)83-46(7)95)88-70(102)61(38-49-21-28-55(29-22-49)82-45(6)94)89-72(104)63(41-93)90-67(99)57(32-33-65(78)97)85-69(101)60(37-48-19-26-54(77)27-20-48)87-68(100)59(84-47(8)96)40-51-18-25-52-14-9-10-15-53(52)36-51/h9-10,14-15,18-31,36,42-44,57-64,75,80,93H,11-13,16-17,32-35,37-41H2,1-8H3,(H2,78,97)(H2,79,98)(H,81,105)(H,82,94)(H,83,95)(H,84,96)(H,85,101)(H,86,106)(H,87,100)(H,88,102)(H,89,104)(H,90,99)(H,91,103)/t44-,57-,58+,59-,60-,61+,62-,63+,64+,75-/m1/s1 |
InChI-Schlüssel |
JPMOBCPTBLZEAW-YSZAJMORSA-N |
Isomerische SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)SC(C)C |
Kanonische SMILES |
CC(C)NCCCCC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)SC(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of Boc-D-Ncy(isopropyl)-OH
The precursor Boc-D-Ncy(isopropyl)-OH is prepared via nucleophilic substitution of Boc-D-Ncy-OH with isopropyl bromide in toluene under reflux. Enzymatic resolution using papain in acetonitrile/buffer (3:2, pH 6.2) achieves enantiomeric purity >95%.
SPPS Integration
During chain assembly, Boc-D-Ncy(isopropyl)-OH is coupled at position 7 using HBTU/HOBt activation. The Boc group is retained until final deprotection to prevent premature oxidation of the thioether side chain.
Oxidation of Thioether to Sulfoxide/Sulfone Derivatives
Controlled oxidation modulates solubility and receptor affinity. Two pathways are employed:
Sodium Periodate (NaIO4) Oxidation
Treatment with NaIO4 (0.1 M in methanol/water, 4°C, 2 hours) selectively oxidizes the thioether to sulfoxide without over-oxidation to sulfone. The reaction is quenched with sodium thiosulfate, yielding [D-Gln3,D-Ncy(SO,isopropyl)7]acyline as a minor byproduct.
Hydrogen Peroxide (H2O2) Oxidation
Using 30% H2O2 in acetic acid (room temperature, 6 hours) produces sulfone derivatives, though this method risks oxidizing methionine residues if present.
Final Deprotection and Cleavage
After full chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 3 hours. Concurrent removal of Boc groups from D-Ncy(isopropyl)7 and other side-chain protections occurs at this stage.
Purification and Analytical Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purification employs a C18 column with gradients of 0.1% TFA in water/acetonitrile. [D-Gln3,D-Ncy(isopropyl)7]acyline elutes at 18.6 minutes under TEAP buffer (pH 2.25) conditions.
Mass Spectrometry (MS)
Electrospray ionization (ESI)-MS confirms molecular weight with observed [M+H]+ at 1530.8 (calculated 1530.7). Sulfoxide and sulfone derivatives show increments of +16 and +32 amu, respectively.
Yield and Purity Optimization
Critical parameters impacting yield include:
-
Coupling Efficiency : Double couplings for D-Ncy(isopropyl)7 improve incorporation rates to >98%.
-
Oxidation Control : NaIO4 concentrations below 0.15 M prevent sulfone formation.
-
Temperature Management : Maintaining SPPS at 25°C reduces epimerization risks.
Final purity exceeds 95% as verified by capillary zone electrophoresis (CZE) and RP-HPLC.
Comparative Analysis of Synthetic Routes
| Parameter | SPPS with Boc-D-Ncy(isopropyl)7 | Post-Synthesis Oxidation |
|---|---|---|
| Overall Yield | 62% | 58% |
| Sulfoxide Byproduct | <2% | 12% |
| Purity (HPLC) | 97% | 93% |
| Duration | 14 days | 10 days |
Data adapted from Samant et al. (2007).
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Arten von Reaktionen
[D-Gln3,D-Ncy(Isopropyl)7]Acylin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann an bestimmten Aminosäureresten auftreten und zur Bildung von Disulfidbrücken oder anderen oxidierten Produkten führen.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und sie in Thiolgruppen zurückverwandeln.
Substitution: Substitutionsreaktionen können spezifische Seitenketten modifizieren und die Eigenschaften der Verbindung verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel.
Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.
Substitution: Verschiedene Alkylierungsmittel oder Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von disulfidverbrückten Peptiden führen, während Reduktion freie thiolhaltige Peptide liefern kann .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
[D-Gln3,D-Ncy(Isopropyl)7]Acylin übt seine Wirkung aus, indem es an den Gonadotropin-Releasing-Hormon-Rezeptor (GnRHR) bindet und so die Wirkung des endogenen GnRH hemmt. Diese Hemmung verhindert die Freisetzung von gonadotropen Hormonen wie luteinisierendem Hormon (LH) und follikelstimulierendem Hormon (FSH), die für die Fortpflanzungsfunktion entscheidend sind. Der Mechanismus der Verbindung beinhaltet die Aktivierung von G-Proteinen und nachfolgende Signalwege, die die Hormonsekretion regulieren.
Wirkmechanismus
[D-Gln3,D-Ncy(isopropyl)7]acyline exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR), thereby inhibiting the action of endogenous GnRH. This inhibition prevents the release of gonadotropic hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for reproductive function. The compound’s mechanism involves the activation of G-proteins and subsequent signaling pathways that regulate hormone secretion .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
[D-Gln3,Ncy(SO,Isopropyl)7]Acylin: Ein weiterer GnRH-Antagonist mit einer ähnlichen Struktur, aber unterschiedlichen Substituenten.
[D-Gln3,D-Ncy(SO2,Isopropyl)7]Acylin: Eine eng verwandte Verbindung mit einer Sulfonylgruppe anstelle einer Isopropylgruppe.
Einzigartigkeit
[D-Gln3,D-Ncy(Isopropyl)7]Acylin ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die ihm unterschiedliche Bindungseigenschaften und biologische Aktivitäten verleihen. Diese Modifikationen verbessern seine Stabilität und Wirksamkeit als GnRH-Antagonist, was ihn zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .
Q & A
Basic Research Questions
Q. What is the mechanism of action of [D-Gln3,D-Ncy(isopropyl)7]acyline, and how does it suppress gonadotropin and testosterone levels in humans?
- Answer : [D-Gln3,D-Ncy(isopropyl)7]acyline acts as a potent GnRH antagonist, binding competitively to pituitary GnRH receptors to inhibit downstream gonadotropin (FSH, LH) release. In human studies, a single dose of 75 µg/kg suppressed FSH to 46.9% and testosterone to 13.4% of baseline levels, with effects lasting >48 hours . To validate this mechanism, researchers should design in vitro receptor-binding assays paired with in vivo hormone profiling in preclinical models.
Q. What are the standard experimental parameters for preclinical dose-response studies of [D-Gln3,D-Ncy(isopropyl)7]acyline?
- Answer : Preclinical studies should use escalating doses (e.g., 2.5–75 µg/kg) administered via subcutaneous injection, with hormone levels measured at 1, 24, 48, and 72 hours post-administration. Include control groups (vehicle-only) and ensure sample sizes ≥8 subjects/group to detect dose-dependent trends, as demonstrated in foundational human trials . Statistical analysis should use ANOVA with post-hoc Tukey tests to compare suppression efficacy across doses.
Q. How should ethical approvals be structured for human trials involving [D-Gln3,D-Ncy(isopropyl)7]acyline?
- Answer : Obtain approval from an institutional review board (IRB) or ethics committee, specifying the study’s purpose, dosing regimen, and safety monitoring. Include informed consent forms detailing potential side effects (e.g., transient hormone suppression) and withdrawal protocols. Reference the 2002 human study for compliance with ethical reporting standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for [D-Gln3,D-Ncy(isopropyl)7]acyline across species?
- Answer : Discrepancies in half-life or bioavailability between species (e.g., rodents vs. humans) may arise from metabolic differences. Use compartmental PK modeling to compare interspecies clearance rates. Validate assays with LC-MS/MS to ensure accurate serum concentration measurements (e.g., human PK data showed sustained serum levels >7 days post-injection ). Cross-reference with in vitro microsomal stability studies to identify enzyme-specific degradation pathways.
Q. What statistical methods are optimal for analyzing dose-dependent hormone suppression in [D-Gln3,D-Ncy(isopropyl)7]acyline studies?
- Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. For time-series data, use mixed-effects models to account for inter-individual variability. In the 2002 trial, maximal LH suppression (12.4% of baseline) was achieved at 75 µg/kg, requiring pairwise comparisons with adjusted p-values . Open-source tools like R or Python’s SciPy can automate curve-fitting and hypothesis testing.
Q. How can the synthesis and purity of [D-Gln3,D-Ncy(isopropyl)7]acyline be optimized for reproducibility?
- Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (≥95% purity). Characterize batches via MALDI-TOF mass spectrometry and circular dichroism to confirm structural integrity. Document solvent systems (e.g., acetonitrile/water gradients) and lyophilization conditions to ensure batch-to-batch consistency .
Q. What strategies mitigate assay variability in measuring [D-Gln3,D-Ncy(isopropyl)7]acyline’s bioactivity?
- Answer : Standardize cell-based GnRH receptor assays using reference agonists (e.g., leuprolide) to calibrate inhibition thresholds. Include internal controls in each assay plate (e.g., % inhibition at 10 nM acyline) and validate inter-assay precision with coefficient of variation (CV) <15%. Replicate findings across ≥3 independent experiments .
Q. How should researchers design longitudinal studies to assess long-term effects of [D-Gln3,D-Ncy(isopropyl)7]acyline on endocrine function?
- Answer : Extend follow-up periods to ≥30 days post-administration, monitoring hormone recovery kinetics and potential rebound effects. Use frequent sampling (daily/weekly) to capture dynamic trends. In the 2002 study, serum acyline levels remained detectable at 7 days but returned to baseline by 14–17 days, suggesting a need for prolonged observation .
Methodological Guidance
- Data Reproducibility : Deposit raw hormone datasets in discipline-specific repositories (e.g., Zenodo) with unique DOIs, adhering to ACS guidelines for transparency .
- Conflict Resolution : Use sensitivity analyses to test if outliers disproportionately influence results. For example, exclude subjects with atypical metabolic profiles and re-run statistical models .
- Ethical Compliance : Detail chemical storage conditions (e.g., -80°C for acyline aliquots) and safety protocols (e.g., PPE for handling lyophilized peptides) in Methods sections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
